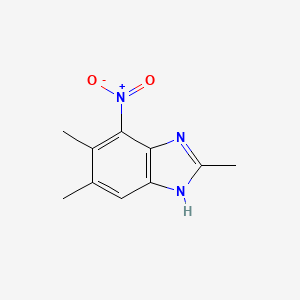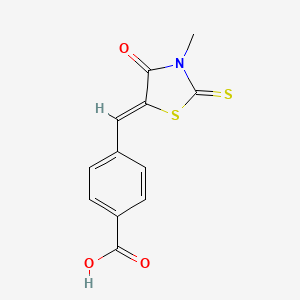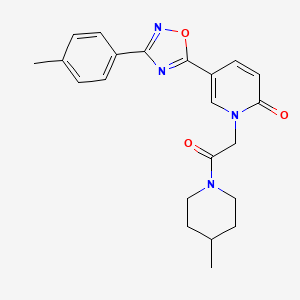![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)
6-Tricyclo[3.2.1.02,4]octanylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Tricyclo[3.2.1.02,4]octanylmethanol is a unique organic compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various fields, including synthetic chemistry, materials science, and potentially in pharmaceuticals due to its structural complexity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tricyclo[3.2.1.02,4]octanylmethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tricyclic precursor, often derived from norbornene derivatives.
Functionalization: The precursor undergoes functionalization to introduce the hydroxymethyl group. This can be achieved through a series of reactions, including hydroboration-oxidation or Grignard reactions.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the synthesis in batches, ensuring high purity and yield.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability. This method allows for better control over reaction parameters and can lead to more consistent product quality.
化学反应分析
Types of Reactions
6-Tricyclo[3.2.1.02,4]octanylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the compound can yield different alcohol derivatives, depending on the reducing agent used, such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate temperatures.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halides or sulfonates.
科学研究应用
6-Tricyclo[3.2.1.02,4]octanylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its rigid structure, which can influence the stereochemistry of reactions.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug molecules.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, where its rigidity can enhance material properties.
作用机制
The mechanism by which 6-Tricyclo[3.2.1.02,4]octanylmethanol exerts its effects depends on its application:
Chemical Reactions: The rigid tricyclic structure can influence the reactivity and selectivity of the compound in various chemical reactions.
Biological Interactions: In drug design, the compound’s structure can interact with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.
相似化合物的比较
6-Tricyclo[3.2.1.02,4]octanylmethanol can be compared with other tricyclic compounds, such as:
Norbornane: Similar rigid structure but lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.
Adamantane: Another tricyclic compound with a different framework, often used in pharmaceuticals and materials science.
Tricyclo[3.3.1.13,7]decane: Shares a similar cage-like structure but with different ring sizes and connectivity, leading to different chemical properties.
The uniqueness of this compound lies in its specific tricyclic framework combined with the hydroxymethyl functional group, which provides a versatile platform for various chemical and biological applications.
属性
IUPAC Name |
6-tricyclo[3.2.1.02,4]octanylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQSKOGYPUXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CO)C3C2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2761724.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2761727.png)


![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2761731.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)
![8-(3-chloro-4-methoxyphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761743.png)
![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)
![2-(ethanesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2761746.png)
